9-bromo-7-phenyl-7H-benzo[c]carbazole
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Overview
Description
9-bromo-7-phenyl-7H-benzo[c]carbazole is a chemical compound with the molecular formula C22H14BrN and a molecular weight of 372.26 g/mol . It is a derivative of benzo[c]carbazole, characterized by the presence of a bromine atom at the 9th position and a phenyl group at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-7-phenyl-7H-benzo[c]carbazole typically involves the bromination of 7-phenyl-7H-benzo[c]carbazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 0-25°C and a reaction time of several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
9-bromo-7-phenyl-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
9-bromo-7-phenyl-7H-benzo[c]carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Material Science: It is used as a building block in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 9-bromo-7-phenyl-7H-benzo[c]carbazole depends on its application. In organic electronics, its electronic properties, such as charge transport and light emission, are crucial. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
7-phenyl-7H-benzo[c]carbazole: Lacks the bromine atom at the 9th position.
9-bromo-7H-benzo[c]carbazole: Lacks the phenyl group at the 7th position.
7H-benzo[c]carbazole: Lacks both the bromine atom and the phenyl group.
Uniqueness
9-bromo-7-phenyl-7H-benzo[c]carbazole is unique due to the combined presence of the bromine atom and the phenyl group, which impart distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and reactivity .
Properties
Molecular Formula |
C22H14BrN |
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Molecular Weight |
372.3 g/mol |
IUPAC Name |
9-bromo-7-phenylbenzo[c]carbazole |
InChI |
InChI=1S/C22H14BrN/c23-16-11-12-19-21(14-16)24(17-7-2-1-3-8-17)20-13-10-15-6-4-5-9-18(15)22(19)20/h1-14H |
InChI Key |
SCFYLUFGTCXFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C4=C2C=C(C=C4)Br)C5=CC=CC=C5C=C3 |
Origin of Product |
United States |
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